molecular formula C22H23N3O3 B2396133 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid CAS No. 1415564-54-3

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid

Cat. No. B2396133
M. Wt: 377.444
InChI Key: BXMOTOWNHCSFSP-UHFFFAOYSA-N
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Description

The compound seems to contain a dimethylamino group, which is a functional group commonly found in organic chemistry. Compounds with this group, such as 4-Dimethylaminopyridine (DMAP), are often used as nucleophilic catalysts for a variety of reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of DMAP, a related compound, has been determined .


Chemical Reactions Analysis

DMAP is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis Approaches : New synthetic methods for related compounds, like 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, have been developed. These methods involve key intermediates such as 7-[1-aza-2-(dimethylamino)vinyl]-4-methylquinolin-2(1H)-one (Zhang et al., 2003).
  • Biological Activity : Some derivatives show activity in cytotoxicity and anti-HIV assays, highlighting their potential in therapeutic applications (Zhang et al., 2003).

Medicinal Chemistry

  • Leukotriene D4 Antagonist : Enantiomers of a similar compound (3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid) have been explored for their potential as leukotriene D4 antagonists (Gauthier et al., 1990).

Analytical Chemistry

Corrosion Inhibition

  • Mild Steel Protection : Quinoline derivatives, including those with dimethylamino groups, have been evaluated as corrosion inhibitors for mild steel in acidic mediums, showcasing their utility in industrial applications (Singh et al., 2016).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, DMAP is classified as acutely toxic and can cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, new synthetic strategies and applications in catalysis are being explored for DMAP and related compounds .

properties

IUPAC Name

4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMOTOWNHCSFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid

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